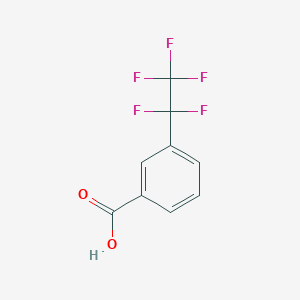

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

Vue d'ensemble

Description

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C10H10ClF6N and its molecular weight is 293.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recent Research Trends on Bismuth Compounds

Bismuth complexes, including 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride, are being extensively researched for their therapeutic effects in biomedicine, notably in eradicating Helicobacter pylori. They are also being explored as potential antimicrobial, anti-leishmanial agents, and most significantly, as potent anticancer drugs. Recent studies have focused on bismuth compounds' inhibition of tumor growth and proliferation, as well as their potential in radiosensitization and targeted radioimmunotherapy in cancer treatment (Kowalik, Masternak, & Barszcz, 2019).

Pleiotropic Effects and Pharmacological Properties

This compound is part of a category of compounds that exhibit pleiotropic effects and diverse pharmacological properties. As an anticholinergic agent, it's being studied for its potential in reversing organic phosphorus poisoning and as a preanesthetic medication. Its protective effects on various organs, including the heart, lungs, brain, kidneys, intestines, and liver, make it a compound of high interest in clinical research for its potential widespread therapeutic applications (Wang, Gao, & Ma, 2018).

Metabolomics Biomarkers for Environmental Exposures

Research into biomarkers for exposure to compounds like this compound is crucial in understanding their impact on human health. Metabolomics, a rapidly developing field, offers significant data that could lead to novel biomarkers and further our understanding of toxicity mechanisms (Wang, Rang, Liu, Xia, Li, Zhang, Lu, & Xu, 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a key chiral intermediate of selective tetrodotoxin-sensitive blockers . The primary targets of this compound are tetrodotoxin-sensitive channels, which play a crucial role in the transmission of nerve signals.

Mode of Action

The compound interacts with its targets through a process known as amination. This process is facilitated by a biocatalyst, R-ω-transaminase (ATA117), which leads to a high efficiency in product performance .

Biochemical Pathways

The compound affects the biochemical pathways involved in nerve signal transmission. The amination of 3,5-bistrifluoromethylacetophenone, facilitated by ATA117, is a key step in these pathways .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its interaction with r-ω-transaminase (ata117) and an alcohol dehydrogenase (adh) co-expression system .

Result of Action

The result of the compound’s action is the efficient synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers . This synthesis process has a high enantiomeric excess, indicating a high degree of chiral purity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the substrate handling capacity of the enzyme system used in the synthesis process was found to increase under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .

Analyse Biochimique

Biochemical Properties

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of chiral intermediates for selective blockers. It interacts with enzymes such as R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) in a bienzyme cascade system, leading to efficient synthesis of the compound . The interactions between this compound and these enzymes are characterized by high efficiency and enantiomeric excess, making it a valuable compound in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes modulation of enzyme activity and changes in gene expression, which can affect cellular metabolism and overall cell function . These effects make this compound a valuable tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as R-ω-transaminase and alcohol dehydrogenase, facilitating the transfer of amino groups and promoting the synthesis of chiral intermediates . This binding interaction is crucial for the compound’s biochemical activity and its role in various biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, such as room temperature and inert atmosphere

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the optimal concentration of the compound for various applications and minimizing potential risks associated with its use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interactions with R-ω-transaminase and alcohol dehydrogenase are particularly important, as they promote the synthesis of chiral intermediates and influence metabolic flux

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which are important factors for its biochemical activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in various applications and ensuring its effective delivery to target cells and tissues.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms can influence the compound’s activity and function, making it important to understand how it is distributed within cells

Propriétés

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPCWWXKNPRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624488 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374822-27-2 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)

![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)

![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)